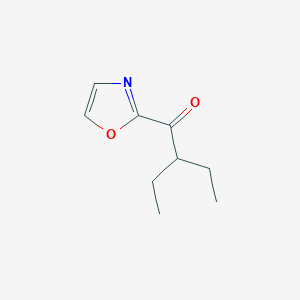

2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7(4-2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEWMQQJORFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642061 | |

| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-32-5 | |

| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Oxazole Ring Formation and Subsequent Transformations

Elucidation of Reaction Pathways for Oxazole (B20620) Synthesis from Ketone Precursors

The formation of an oxazole ring from a ketone precursor can proceed through several distinct mechanistic pathways, often dictated by the specific reagents and reaction conditions employed.

One of the classic methods is the Robinson-Gabriel synthesis , which involves the cyclization and subsequent dehydration of an α-acylamino ketone. pharmaguideline.comijpsonline.com The mechanism commences with the protonation of the acylamino ketone, which facilitates an intramolecular nucleophilic attack by the oxygen of the amide group onto the ketone's carbonyl carbon. This cyclization step is followed by a dehydration process, typically promoted by strong acids like sulfuric acid or polyphosphoric acid, to yield the aromatic oxazole ring. ijpsonline.comijpsonline.com

Another significant pathway involves the reaction of α-haloketones with primary amides , known as the Bredereck reaction. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds via nucleophilic substitution of the halide by the amide, followed by cyclization and dehydration to furnish the oxazole product.

More contemporary methods have been developed, including an electrochemical strategy for constructing polysubstituted oxazoles from readily available ketones and acetonitrile (B52724). researchgate.netorganic-chemistry.org Mechanistic studies suggest this reaction proceeds through a Ritter-type reaction followed by an oxidative cyclization. researchgate.net X-ray crystallographic analysis has confirmed that the initial step involves the attack of acetonitrile on the carbonyl carbon of the ketone, not the α-carbon. researchgate.net

Furthermore, a palladium-catalyzed method allows for the synthesis of oxazole derivatives from simple amides and ketones. organic-chemistry.org This pathway is proposed to involve a sequence of dehydration condensation, imine/enamine isomerization, and subsequent Pd-catalyzed C-H activation, culminating in reductive elimination to form the oxazole ring. organic-chemistry.org

| Reaction Pathway | Precursors | Key Mechanistic Steps | Reference |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Protonation, Intramolecular Cyclization, Dehydration | pharmaguideline.comijpsonline.com |

| Bredereck Reaction | α-Haloketone, Primary Amide | Nucleophilic Substitution, Cyclization, Dehydration | ijpsonline.comijpsonline.com |

| Electrochemical Synthesis | Ketone, Acetonitrile | Ritter-type reaction, Oxidative Cyclization | researchgate.net |

| Palladium-Catalyzed Synthesis | Ketone, Amide | Dehydration Condensation, Isomerization, C-H Activation, Reductive Elimination | organic-chemistry.org |

Role of Intermediates in Cyclization Reactions, Including Oxazolines

Intermediates play a pivotal role in the mechanistic pathways of oxazole synthesis, with oxazolines being a commonly cited example. Oxazolines, or dihydro-oxazoles, are frequently formed as precursors that subsequently undergo oxidation or elimination to yield the final aromatic oxazole ring.

In the widely used van Leusen oxazole synthesis , which couples aldehydes (or ketones) with tosylmethyl isocyanide (TosMIC), an oxazoline (B21484) is a key intermediate. nih.gov The reaction involves the initial formation of a bond between the hydroxyl group (from the carbonyl) and the isocyano group, leading to the formation of an oxazoline intermediate. This intermediate then undergoes the elimination of p-toluenesulfinic acid (TosH) to afford the 5-substituted oxazole. nih.gov

The synthesis of oxazoles from propargylic amides often proceeds through an oxazoline intermediate as well. researchgate.net Transition metals can catalyze the cyclization of these amides to form oxazolines, which can then be further transformed into oxazoles. researchgate.net Similarly, hypervalent iodine reagents can mediate the oxidative cyclization of N-allylamides and N-propargylamides, leading to the formation of substituted oxazoline compounds. nsf.gov These reactions underscore the importance of the oxazoline structure as a stable, isolable, or transient intermediate en route to the fully aromatic oxazole system.

| Reaction Type | Starting Materials | Intermediate | Transformation to Oxazole | Reference |

| van Leusen Synthesis | Aldehyde/Ketone, TosMIC | Oxazoline | Elimination of TosH | nih.gov |

| Cyclization of Propargylic Amides | Propargylic Amide | Oxazoline | Oxidation/Further Reaction | researchgate.net |

| Iodocyclization | N-Allylamide | 5-Iodomethyl-2-oxazoline | Further modification | nsf.gov |

Catalytic Mechanisms in Transition Metal-Mediated Oxazole Synthesis

Transition metal catalysis offers powerful and selective methods for oxazole synthesis, often proceeding under mild conditions with high efficiency. strath.ac.uk The catalytic mechanisms are diverse, depending on the metal and the specific transformation.

Palladium-catalyzed reactions have been developed for the direct arylation of oxazoles and for the synthesis of the oxazole ring itself. One efficient method for synthesizing oxazoles from amides and ketones utilizes a palladium acetate (B1210297) catalyst with CuBr₂ as a promoter and K₂S₂O₈ as an oxidant. organic-chemistry.org The proposed catalytic cycle involves a palladium-catalyzed sp² C-H activation at the ketone's α-position, followed by C-N bond formation and subsequent C-O bond formation through reductive elimination to close the ring. organic-chemistry.org

Copper catalysis is also prominent in oxazole synthesis. For instance, a copper(II)-catalyzed oxidative cyclization of enamides affords oxazoles via a vinylic C-H bond functionalization. organic-chemistry.org Another approach involves a copper-catalyzed tandem oxidative cyclization where an intermediate formed from a 1,3-dicarbonyl compound and a benzylamine (B48309) undergoes cyclization to the oxazole. core.ac.uk

Gold catalysts are effective in mediating the synthesis of oxazoles from N-propargylamides. core.ac.uk Gold catalysis, sometimes in combination with radical chemistry, can facilitate the transformation of internal N-propargylamides into 5-oxazole ketones. organic-chemistry.org Gold complexes are also used in the annulation of terminal alkynes and nitriles, where a gold carbene intermediate is generated and trapped to form the oxazole ring. organic-chemistry.org

| Metal Catalyst | Reactants | Key Catalytic Steps | Reference |

| Palladium (Pd) | Amides, Ketones | C-H Activation, Reductive Elimination | organic-chemistry.org |

| Copper (Cu) | Enamides | Vinylic C-H Functionalization, Oxidative Cyclization | organic-chemistry.org |

| Gold (Au) | N-Propargylamides | Alkyne Activation, Cyclization | organic-chemistry.orgcore.ac.uk |

| Cobalt (Co) | N-(pivaloyloxy)amides, Ynamides | Regioselective C-H activation | researchgate.net |

Studies on Regioselectivity and Stereoselectivity in Oxazole Ring Formation

Regioselectivity is a critical consideration in the synthesis of substituted oxazoles, determining the final arrangement of substituents on the heterocyclic ring. Stereoselectivity becomes relevant when chiral centers are present in the precursors or are formed during the reaction.

In the context of direct arylation of a pre-formed oxazole ring, regioselectivity can be controlled with high precision. For example, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents, a selectivity that is controlled by using task-specific phosphine (B1218219) ligands. organic-chemistry.org

During the formation of the ring , regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. Metal-free annulation reactions of alkynes, nitriles, and an oxygen source can enable the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org Similarly, the reaction of α-diazoketones with (thio)amides or thioureas, catalyzed by trifluoromethanesulfonic acid, provides a metal-free and regioselective route to 2,4-disubstituted oxazoles. organic-chemistry.org

Studies on the enzymatic synthesis of oxazoles, such as in the biosynthesis of microcin (B1172335) B17, provide insights into the remarkable regioselectivity and chemoselectivity achieved in nature. scholarsportal.info While detailed studies on the stereoselectivity of the initial ring formation from achiral ketone precursors are less common, the cyclization of chiral precursors, such as chiral N-allylamides, has been shown to proceed with good diastereoselectivity, indicating that the stereochemical information in the starting material can be effectively transferred to the product. nsf.gov

| Reaction Type | Controlling Factor | Outcome | Reference |

| Palladium-Catalyzed Direct Arylation | Solvent Polarity, Ligand Choice | Selective C-5 or C-2 arylation | organic-chemistry.org |

| Metal-Free Annulation | Reactant Structure | Regioselective assembly of substituted oxazoles | organic-chemistry.org |

| Oxidative Cyclization of Chiral N-allylamides | Substrate Chirality | Good diastereoselectivity | nsf.gov |

Advanced Analytical Techniques for Characterization of 2 Ethyl 1 1,3 Oxazol 2 Yl Butan 1 One and Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation (¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. ipb.pt

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms. For a compound like this compound, the protons on the oxazole (B20620) ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the ethyl and butyl side chains would produce signals in the aliphatic region (δ 0.8-3.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. For instance, a triplet-quartet pattern would be characteristic of an ethyl group. ijpbs.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the oxazole ring resonate at lower field (δ 150-165 ppm) due to their heteroaromatic nature. researchgate.netresearchgate.net The carbonyl carbon (C=O) of the ketone group is particularly deshielded and typically appears at a chemical shift above δ 180 ppm. Carbons in the alkyl side chains are observed in the upfield region of the spectrum. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure. COSY identifies proton-proton couplings, helping to trace the connectivity within the alkyl chains. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are vital for connecting the ethyl-butan-1-one fragment to the correct position on the oxazole ring. ipb.pt

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-4 | ~7.7 | ~128 |

| Oxazole H-5 | ~7.2 | ~142 |

| Oxazole C-2 | - | ~161 |

| Oxazole C-4 | - | ~128 |

| Oxazole C-5 | - | ~142 |

| C=O (Ketone) | - | >180 |

| α-CH (to C=O) | ~3.0 - 3.5 | ~45 - 55 |

| Alkyl CH₂, CH₃ | ~0.8 - 1.8 | ~10 - 40 |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. journalspub.com For this compound, the IR spectrum would display several characteristic absorption bands.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically found in the range of 1680-1720 cm⁻¹. The exact position depends on the electronic environment. The spectrum would also feature bands corresponding to the C=N stretching (around 1650 cm⁻¹) and C-O-C stretching (around 1100-1250 cm⁻¹) of the oxazole ring. researchgate.netnih.gov Aromatic C-H stretching vibrations of the oxazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butyl groups will appear just below 3000 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Oxazole) | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (Ketone) | Stretching | 1680 - 1720 |

| C=N (Oxazole) | Stretching | ~1650 |

| C=C (Oxazole) | Stretching | ~1500 - 1600 |

| C-O-C (Oxazole) | Asymmetric Stretching | 1100 - 1250 |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of ketones is well-characterized and often involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgnist.gov This would lead to the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃), resulting in characteristic fragment ions. Another common fragmentation pathway for ketones is the McLafferty rearrangement, if a gamma-hydrogen is available.

The oxazole ring itself also undergoes characteristic fragmentation. A primary fragmentation pathway involves the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN). clockss.org The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion. researchgate.net

| Fragmentation Process | Lost Fragment | Resulting Ion Structure |

|---|---|---|

| α-Cleavage | •C₃H₇ (Propyl radical) | [Oxazole-C(O)CH(CH₂CH₃)]⁺ |

| α-Cleavage | •C₂H₅ (Ethyl radical) | [Oxazole-C(O)CH(CH₂CH₂CH₃)]⁺ |

| Ring Fragmentation | CO | [M - CO]⁺ |

| Ring Fragmentation | HCN | [M - HCN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings. journalspub.com

The oxazole ring, being an aromatic heterocycle, is a chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π→π* electronic transitions. globalresearchonline.net The presence of the conjugated keto group attached to the ring in this compound would be expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to an unsubstituted oxazole. A weaker absorption band corresponding to the n→π* transition of the carbonyl group may also be observed at a longer wavelength. globalresearchonline.net The absorption maxima for oxazole derivatives are generally found in the range of 250-400 nm, depending on the substituents and the solvent used. researchgate.netglobalresearchonline.net

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Substituted Oxazoles | 250 - 400 | π→π |

| 2-Acyl Oxazoles | >300 | n→π (weak) |

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anchor-publishing.com If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.

The analysis yields a detailed molecular model, including precise bond lengths, bond angles, and torsion angles. rsc.orgresearchgate.net It would confirm the planarity of the oxazole ring and reveal the conformation of the flexible ethyl-butan-1-one side chain in the solid state. Furthermore, X-ray crystallography provides information about the crystal packing, showing how molecules are arranged in the unit cell and detailing any intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal lattice. nih.govscielo.br

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal lattice. nih.gov |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. rsc.org |

| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and π-stacking. scielo.br |

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS, Column Chromatography)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Column Chromatography is a fundamental purification technique used to separate the desired product from starting materials, by-products, and other impurities after a chemical reaction. researchgate.net The crude reaction mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to elute the components at different rates based on their polarity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both analysis and purification. sielc.com For purity assessment, a small sample is injected onto a column (e.g., a reverse-phase C18 column), and the components are separated based on their differential partitioning between the mobile and stationary phases. researchgate.net A detector (e.g., UV-Vis) records the elution of each component, and the purity is determined by the relative area of the product peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column, and the eluting components are directly introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confident identification of the main product and any volatile impurities. nih.gov

Strategic Integration of Oxazole Containing Ketones in Advanced Chemical Research Domains

Role of Oxazole (B20620) Scaffolds in Material Science and Engineering Applications

The incorporation of oxazole scaffolds into polymers and other materials can impart desirable properties, including high thermal stability, chemical resistance, and specific optoelectronic characteristics. These attributes make them valuable in the development of advanced materials for a range of engineering applications.

Oxazole-containing polymers are noted for their rigidity and thermal stability, which stems from the aromatic and heterocyclic nature of the oxazole ring. This makes them suitable for use in high-performance coatings and adhesives that need to withstand harsh environmental conditions. Furthermore, the electronic properties of the oxazole ring can be tuned by the introduction of various substituents, allowing for the creation of materials with tailored optical and electronic functions for use in devices such as organic light-emitting diodes (OLEDs).

| Property | Influence of Oxazole Scaffold | Potential Application |

| Thermal Stability | The aromaticity of the oxazole ring contributes to a high decomposition temperature. | High-performance polymers, thermally resistant coatings. |

| Chemical Resistance | The stable heterocyclic ring is resistant to degradation by many chemicals. | Chemical-resistant coatings and materials for industrial use. |

| Optical Properties | The conjugated system of the oxazole ring can be modified to absorb and emit light at specific wavelengths. | Organic light-emitting diodes (OLEDs), fluorescent sensors. |

| Mechanical Strength | The rigidity of the oxazole moiety can enhance the mechanical properties of polymers. | Engineering plastics, composite materials. |

This table presents generalized properties of oxazole-containing materials based on available research.

Application in Catalysis and Design of Oxazole-Based Ligands for Organic Transformations

Oxazole derivatives are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom within the oxazole ring. These ligands can influence the steric and electronic environment of a metal center, thereby controlling the activity and selectivity of a catalytic reaction.

Oxazole-based ligands have been successfully utilized in a variety of organic transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The chirality of substituted oxazoline (B21484) ligands, in particular, has been instrumental in the development of enantioselective catalysts. The modular synthesis of these ligands allows for the fine-tuning of their structure to optimize catalytic performance for specific reactions.

Key Catalytic Applications of Oxazole-Based Ligands:

Asymmetric Catalysis: Chiral oxazoline ligands are pivotal in creating catalysts that can produce one enantiomer of a chiral product in excess.

Cross-Coupling Reactions: Oxazole-containing phosphine (B1218219) ligands have been developed for palladium-catalyzed reactions such as Suzuki and Heck couplings.

Polymerization: Vanadium complexes with oxazole-oxazoline ligands have shown activity as catalysts in ethylene (B1197577) polymerization and copolymerization.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies (e.g., Nanotechnology, Biomaterials)

The unique properties of oxazole derivatives have led to their exploration in interdisciplinary fields at the intersection of organic chemistry and emerging technologies like nanotechnology and biomaterials.

In nanotechnology, oxazole-functionalized magnetic nanoparticles have been developed as recyclable catalysts for various organic syntheses. bohrium.comjsynthchem.comnih.gov These nanocatalysts combine the catalytic activity of the oxazole moiety with the ease of separation offered by the magnetic core, promoting green and sustainable chemical processes.

In the realm of biomaterials, the oxazole motif is found in numerous naturally occurring bioactive peptides, many of which are of marine origin. mdpi.comnih.gov The presence of the oxazole ring can confer conformational stability and facilitate interactions with biological targets. mdpi.com This has inspired the design and synthesis of oxazole-containing peptidomimetics for applications in drug delivery and tissue engineering, where biocompatibility and specific biological interactions are crucial.

Oxazole Derivatives as Versatile Intermediates in Complex Organic Synthesis

The oxazole ring serves as a robust and versatile building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. ontosight.ainih.gov Its ability to participate in a variety of chemical transformations makes it a valuable synthetic intermediate.

One of the most powerful applications of oxazoles in synthesis is their use as dienes in Diels-Alder reactions. This strategy provides an efficient route to substituted pyridines, which are prevalent in many biologically active compounds. Furthermore, the oxazole ring can be unmasked under specific conditions to reveal other functional groups, adding to its synthetic utility. The development of novel methods for the synthesis and functionalization of oxazoles continues to expand their role as key intermediates in the construction of intricate molecular architectures. organic-chemistry.org

| Reaction Type | Role of Oxazole Derivative | Synthetic Outcome |

| Diels-Alder Reaction | Acts as a diene. | Synthesis of substituted pyridines. wikipedia.org |

| Ring-Opening Reactions | Can be cleaved to reveal other functionalities. | Access to acyclic precursors with diverse functional groups. |

| Cross-Coupling Reactions | Can be functionalized at various positions. | Construction of highly substituted oxazole-containing molecules. |

| Cycloaddition Reactions | Participates in [3+2] cycloadditions. | Formation of other heterocyclic systems. aip.org |

This table summarizes the synthetic utility of oxazole derivatives in organic chemistry.

Future Research Directions and Emerging Paradigms in Oxazole Chemical Synthesis and Application

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses. semanticscholar.org However, future research is increasingly focused on green and sustainable approaches to minimize environmental impact and improve efficiency.

Key Sustainable Methodologies:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. journalajst.com For instance, the synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be achieved in minutes with excellent yields under microwave irradiation. journalajst.com

Ultrasound-Induced Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods.

Ionic Liquids and Deep-Eutectic Solvents: These non-volatile solvents can replace hazardous organic solvents, and in some cases, also act as catalysts. chemrxiv.org Novel oxazoles have been prepared using one-pot van Leusen synthesis in ionic liquids, with the solvent being reusable for multiple cycles without significant loss of yield. chemrxiv.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive reactions, avoiding the need for toxic oxidants or transition metal catalysts. researchgate.net A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been developed for oxazole synthesis using carboxylic acids as starting materials. researchgate.net

Catalytic Systems: The development of novel catalysts, including biocatalysts and metal-based catalysts (e.g., palladium, copper, gold), is crucial for creating more efficient and selective synthetic routes. tandfonline.comresearcher.life For example, a palladium-catalyzed method allows for the synthesis of highly substituted oxazoles from simple amides and ketones through sequential C-N and C-O bond formations.

| Methodology | Key Advantages | Starting Materials (Example) | Ref. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Aryl-aldehydes, TosMIC | journalajst.com |

| Electrochemical Synthesis | Avoids toxic oxidants, uses electricity | Carboxylic acids, isocyanides | researchgate.net |

| Ionic Liquids | Reusable, replaces hazardous solvents | Aldehydes, TosMIC, aliphatic halides | chemrxiv.org |

| Palladium Catalysis | High efficiency, uses simple starting materials | Amides, ketones |

Exploration of Undiscovered Reactivity Patterns of Oxazole-Ketone Systems

The reactivity of the oxazole ring is well-documented, including its behavior in electrophilic substitutions, nucleophilic substitutions, and cycloaddition reactions. pharmaguideline.com However, the interplay between the oxazole core and an attached ketone functionality, as seen in 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one, presents opportunities for exploring novel reactivity. 2-Acyl oxazoles are important intermediates, and their synthesis can be achieved by reacting 2-magnesiated oxazoles with Weinreb amides.

Future research in this area could focus on:

Intramolecular Cyclizations: The ketone carbonyl group could participate in intramolecular reactions with the oxazole ring or its substituents, leading to novel fused heterocyclic systems.

Enolate Chemistry: The α-protons to the ketone are acidic and can be deprotonated to form an enolate. The subsequent reaction of this enolate could be influenced by the electronic properties of the adjacent oxazole ring, potentially leading to regioselective alkylations or condensations that are yet to be explored.

Photochemical Reactions: The combination of the oxazole ring and a ketone moiety, both of which can be photochemically active, may lead to unique cycloadditions or rearrangements under UV irradiation.

Directed Metallation: The oxazole ring can direct the metallation of adjacent groups. Exploring how the ketone influences the well-established metallation chemistry of oxazoles could provide pathways to new functionalized derivatives. pharmaguideline.com

The reactivity of α-keto oxazole systems has been investigated in the context of enzyme inhibition, but their broader synthetic utility remains an area ripe for discovery.

Advancements in Computational Chemistry for Predictive Modeling and Design of Novel Oxazoles

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. researcher.life For oxazole derivatives, in silico methods are poised to accelerate the discovery of new compounds with desired properties, minimizing the need for extensive trial-and-error synthesis.

Emerging Computational Paradigms:

Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models are being developed to correlate the structural features of oxazole derivatives with their biological activities, such as anticancer or antimicrobial effects. researcher.life These models can screen virtual libraries of compounds to identify promising candidates for synthesis and testing.

Molecular Docking: This technique simulates the interaction between a molecule and a biological target (e.g., an enzyme or receptor). It is used to predict the binding affinity and mode of action of novel oxazole-based inhibitors, guiding the design of more potent and selective drugs. researcher.life

Machine Learning and AI: Advanced machine learning algorithms can analyze large datasets of chemical information to predict reaction outcomes, optimize synthetic routes, and even design novel molecular scaffolds from scratch. researcher.life This approach can help navigate the vast chemical space of possible oxazole derivatives.

Quantum Mechanics (QM)-Derived Descriptors: QM-based calculations provide detailed information on the electronic properties of molecules, which can be used to build more accurate predictive models for reactivity and biological activity.

These computational tools will enable the rational design of compounds like this compound with precisely tuned electronic and steric properties for specific applications.

Expanded Fundamental Research into the Chemical Space of Oxazole-Based Structures for Diversified Applications

The oxazole moiety is a "privileged scaffold" found in numerous natural products and FDA-approved drugs. tandfonline.comnih.gov Expanding the known chemical space of oxazole derivatives is a key goal for future research, aiming to unlock new applications.

Future Research Directions:

Novel Building Blocks: The synthesis of new, functionalized oxazole building blocks is critical for expanding structural diversity. For example, the development of synthetic routes to ethynyl-substituted oxazoles opens up their use in "click chemistry," allowing for easy incorporation into larger, more complex molecular architectures. chemrxiv.orgchemrxiv.org

Diversity-Oriented Synthesis: This strategy aims to create large libraries of structurally diverse oxazoles. By combining different starting materials and synthetic pathways, researchers can rapidly generate collections of novel compounds for high-throughput screening against various biological targets.

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other chemical groups, such as ester or amide functionalities. Future research will continue to explore the substitution of these groups with oxazoles in known bioactive molecules to improve properties like metabolic stability and potency. nih.gov

Materials Science Applications: While heavily explored in medicinal chemistry, the potential of oxazoles in materials science—for example, in the development of polymers, dyes, or organic light-emitting diodes (OLEDs)—is an area with significant room for growth. tandfonline.com

By systematically exploring and expanding the chemical space around the oxazole core, chemists can continue to develop novel molecules that address challenges in medicine, agriculture, and technology. tandfonline.comsemanticscholar.org

常见问题

Q. What are the common synthetic routes for preparing 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one, and how are reaction conditions optimized?

The compound can be synthesized via microwave-assisted cyclization under acidic or basic conditions, as demonstrated in oxazol-2-yl derivatives . Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–120°C), and catalysts like propylphosphonic anhydride (T3P). Yield optimization often involves adjusting stoichiometric ratios of precursors, such as ethyl acetoacetate and oxazole-containing amines. Characterization typically employs NMR and HRMS for structural confirmation .

Q. How is structural validation performed for this compound in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL) is standard for refining crystal structures. The program resolves bond lengths, angles, and torsional parameters, with validation metrics like R-factors and electron density maps ensuring accuracy . For non-crystalline samples, and NMR combined with IR spectroscopy confirm functional groups and stereochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond-length anomalies) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Computational methods like DFT simulations can model these effects, while low-temperature crystallography or solid-state NMR may resolve ambiguities .

Q. What strategies are effective in designing biological activity assays for oxazol-2-yl derivatives like this compound?

Molecular docking studies predict binding affinities to target proteins (e.g., enzymes or receptors). For empirical validation, competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition tests (IC determination) are used. Dose-response curves and SAR analysis refine potency, guided by substituent effects on the oxazole ring and ketone group .

Q. How does microwave-assisted synthesis improve yield and purity compared to traditional methods?

Microwave irradiation enhances reaction kinetics by uniformly heating polar intermediates, reducing side reactions (e.g., oligomerization). For example, microwave protocols for oxazole derivatives achieve >95% yield in minutes versus hours under reflux, with minimal purification required .

Q. What analytical techniques are critical for resolving isomeric impurities in the final product?

Chiral HPLC with polysaccharide-based columns separates enantiomers, while LC-MS/MS identifies regioisomers. High-resolution mass spectrometry (HRMS) distinguishes isobaric species, and 2D NMR (e.g., NOESY) confirms spatial arrangements of substituents .

Methodological Considerations

Q. How are reaction intermediates stabilized during multi-step synthesis?

Sensitive intermediates (e.g., oxazole-carboxylic acids) are protected via silylation or tert-butyl groups. In situ quenching with scavenger resins (e.g., polymer-bound tosyl chloride) minimizes degradation, and inert atmospheres (N/Ar) prevent oxidation .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Software like Gaussian (for DFT) calculates logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while COSMO-RS predicts solvent compatibility for crystallization .

Data Interpretation and Reporting

Q. How should researchers address outliers in biological replicate experiments?

Apply Grubbs’ test to identify statistical outliers. If replicates show >20% variability, reassess assay conditions (e.g., cell viability, compound stability). Normalize data to internal controls (e.g., housekeeping genes in qPCR) to minimize batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。